5-hydroxy-3,4-dihydroquinazolin-4-one 5-hydroxy-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 135106-44-4
VCID: VC11603616
InChI: InChI=1S/C8H6N2O2/c11-6-3-1-2-5-7(6)8(12)10-4-9-5/h1-4,11H,(H,9,10,12)
SMILES:
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol

5-hydroxy-3,4-dihydroquinazolin-4-one

CAS No.: 135106-44-4

Cat. No.: VC11603616

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-hydroxy-3,4-dihydroquinazolin-4-one - 135106-44-4

Specification

CAS No. 135106-44-4
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
IUPAC Name 5-hydroxy-3H-quinazolin-4-one
Standard InChI InChI=1S/C8H6N2O2/c11-6-3-1-2-5-7(6)8(12)10-4-9-5/h1-4,11H,(H,9,10,12)
Standard InChI Key FTOCEWPMEUCTJH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)O)C(=O)NC=N2

Introduction

Structural Characterization and Molecular Properties

Core Molecular Architecture

The compound features a bicyclic framework consisting of a benzene ring fused to a dihydroquinazolinone system. Key structural elements include:

  • Aromatic Benzene Ring: Substituted with a hydroxyl group (-OH) at position 5.

  • Dihydroquinazolinone System: Comprising a six-membered ring with nitrogen atoms at positions 1 and 3 and a ketone group at position 4.

  • Tautomeric Potential: The presence of both hydroxyl and ketone groups enables keto-enol tautomerism, influencing reactivity and intermolecular interactions .

The SMILES notation (C1=CC2=C(C(=C1)O)C(=O)NC=N2) and InChIKey (FTOCEWPMEUCTJH-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental reproducibility .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometric characterization, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺163.05020130.1
[M+Na]⁺185.03214144.6
[M-H]⁻161.03564130.8
[M+Na-2H]⁻183.01759137.0

These metrics underscore the compound’s polarity and adduct-dependent behavior in analytical workflows .

Synthetic Methodologies

Green Catalytic Synthesis

A pioneering method employs graphene oxide (GO) nanosheets as carbocatalysts in aqueous media, enabling efficient cyclocondensation of anthranilamide with aldehydes or ketones . Key advantages include:

  • Solvent: Water, eliminating organic solvent waste.

  • Catalyst: GO nanosheets (25 mg per mmol substrate) facilitate proton transfer and π-π interactions.

  • Oxidant: Oxone (307 mg per mmol) promotes oxidative ring closure.

Reaction conditions typically proceed at 60°C for 3–6 hours, yielding 5-hydroxy-3,4-dihydroquinazolin-4-one derivatives in 75–92% isolated yields .

Comparative Analysis of Traditional Methods

Conventional syntheses often rely on:

  • Acid-Catalyzed Cyclization: Using HCl or H₂SO₄ in refluxing ethanol, albeit with lower yields (50–65%) and harsher conditions.

  • Metal-Mediated Routes: Cu(I) or Fe(III) catalysts, which introduce heavy metal contamination risks.

The GO-based approach supersedes these methods in sustainability and efficiency .

Mechanistic Insights into Formation

Proposed Catalytic Cycle

The GO-mediated synthesis involves three stages:

  • Condensation: Anthranilamide reacts with aldehydes/ketones to form a Schiff base intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the amide nitrogen generates the dihydroquinazolinone core.

  • Oxidation: Oxone facilitates dehydrogenation, aromatizing the system to yield the final product .

GO’s oxygenated functional groups (e.g., epoxy, carboxyl) stabilize transition states via hydrogen bonding and electrostatic interactions .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • ν(C=O): Strong absorption at 1675–1685 cm⁻¹, indicative of the quinazolinone ketone.

  • ν(O-H): Broad band at 3200–3400 cm⁻¹, corresponding to the phenolic -OH group .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 10.2–10.8 ppm (s, 1H, -OH, exchangeable).

    • δ 8.3–8.5 ppm (d, 1H, H-2).

    • δ 6.7–7.2 ppm (m, 3H, aromatic protons).

  • ¹³C NMR:

    • δ 175–178 ppm (C=O).

    • δ 155–160 ppm (C-OH) .

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